molecular formula C15H9ClF4O B1343532 1-(4-Chloro-3-fluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one CAS No. 898778-18-2

1-(4-Chloro-3-fluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one

Cat. No. B1343532
M. Wt: 316.68 g/mol
InChI Key: YAUIKEJALJUTQE-UHFFFAOYSA-N
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Description

The compound 1-(4-Chloro-3-fluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one is a complex organic molecule that likely exhibits interesting chemical and physical properties due to the presence of multiple halogen atoms. While the specific papers provided do not directly discuss this compound, they do provide insights into similar halogenated compounds, which can be used to infer some of the characteristics of the compound .

Synthesis Analysis

The synthesis of halogenated compounds similar to 1-(4-Chloro-3-fluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one often involves multi-step reactions that may include halogenation, propargylation, and click reactions, as seen in the synthesis of related compounds . The presence of aryl groups and the use of specific reagents and catalysts can influence the yield and purity of the final product. The synthesis process is typically followed by characterization using techniques such as NMR and mass spectrometry to confirm the structure of the synthesized compounds.

Molecular Structure Analysis

The molecular structure of halogenated compounds is often investigated using computational methods such as density functional theory (DFT). Studies on similar compounds have used the B3LYP method with a 6-311++G(d,p) basis set to compute equilibrium geometry and vibrational wavenumbers . These studies provide insights into the bond lengths, angles, and overall geometry of the molecule, which are crucial for understanding its reactivity and interactions with other molecules.

Chemical Reactions Analysis

The reactivity of halogenated compounds like 1-(4-Chloro-3-fluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one can be influenced by the presence of electron-withdrawing groups such as chloro and fluoro substituents. These groups can affect the electron density distribution within the molecule, making certain positions more susceptible to nucleophilic or electrophilic attack . The molecular electrostatic potential study can reveal the negative and positive regions of the molecule, indicating possible sites for chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated compounds are closely related to their molecular structure. The presence of multiple fluorine atoms can significantly affect properties such as boiling point, solubility, and stability. Theoretical calculations can also provide information on the compound's nonlinear optical properties and the energy of the frontier molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) . These properties are important for understanding the behavior of the compound under various conditions and its potential applications in materials science or pharmaceuticals.

Scientific Research Applications

Molecular Structure and Analysis

  • The molecular structure and vibrational wavenumbers of a similar compound, (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, were studied using Hartree-Fock (HF) and Density Functional Theory (DFT) methods. The research explored the stability of the molecule, hyper-conjugative interaction, and charge delocalization. It was found that the HOMO-LUMO transition suggests an electron density transfer from the chlorophenyl to the fluorophenyl ring (Najiya et al., 2014).

Synthesis and Crystal Structures

  • Another study focused on the synthesis of chalcone derivatives, including compounds similar to the one . The research analyzed the crystal structures and intermolecular interactions of these compounds using techniques like FT-IR, elemental analysis, and single crystal X-ray diffraction (Salian et al., 2018).

Antipathogenic Activity

  • Research on new thiourea derivatives, including those with similar fluorophenyl components, demonstrated potential antipathogenic activities. These compounds were tested for their interaction with bacterial cells and showed significant activity especially against Pseudomonas aeruginosa and Staphylococcus aureus strains (Limban et al., 2011).

Photocyclization Studies

  • A study on the photocyclization of 2-chloro-substituted 1,3-diarylpropan-1,3-diones, which are structurally related to the compound , revealed insights into the reaction pathways and the formation of flavones under specific conditions (Košmrlj & Šket, 2007).

Applications in Polymerization

  • A study involving nonsymmetric palladium complexes of partly fluorinated bisphosphine ligands, related to the compound , revealed their efficiency as catalysts in the production of flexible propene/CO copolymer materials of ultrahigh molecular weight (Meier et al., 2003).

Synthesis of Chromans

  • Research on the synthesis of chromans explored the cyclisation of 3-(o-Fluorophenyl)propan-1-ol, which shares structural similarities with the compound in focus. This study highlighted the role of chromium tricarbonyl complexes and rhodium cations in the cyclization process (Houghton et al., 1980).

Safety And Hazards

This involves studying the compound’s toxicity, environmental impact, handling precautions, and first aid measures.


Future Directions

This involves predicting or suggesting future research directions, potential applications, or improvements to the compound’s synthesis.


Please consult with a professional chemist or a reliable scientific database for more accurate and specific information. Remember to always handle chemicals safely and responsibly.


properties

IUPAC Name

1-(4-chloro-3-fluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClF4O/c16-10-3-2-9(7-11(10)17)14(21)4-1-8-5-12(18)15(20)13(19)6-8/h2-3,5-7H,1,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAUIKEJALJUTQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CCC2=CC(=C(C(=C2)F)F)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20645018
Record name 1-(4-Chloro-3-fluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chloro-3-fluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one

CAS RN

898778-18-2
Record name 1-(4-Chloro-3-fluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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